molecular formula C15H24N2 B1460065 1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine CAS No. 1021067-99-1

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine

Cat. No. B1460065
CAS RN: 1021067-99-1
M. Wt: 232.36 g/mol
InChI Key: ZKYJMIVTEBYNNG-UHFFFAOYSA-N
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Description

“1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine” is a chemical compound . It is also available for purchase for research purposes .

Scientific Research Applications

Anticancer Potential

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine and its derivatives have been investigated for their potential as anticancer agents. A study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as potential anticancer agents. The compounds showed promising results, suggesting the need for further studies to ascertain their therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Heterocyclic Compounds Synthesis

This compound is also involved in the synthesis of functionalized heterocycles. Kabirifard et al. (2015) detailed the preparation of functionalized heterocycles utilizing 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione, where reactions with primary aromatic amines like 1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine led to the formation of various derivatives (Kabirifard et al., 2015).

Polymerization Studies

Wang et al. (2005) explored the Michael addition polymerizations of trifunctional amines, including 4-aminomethyl piperidine, with diacrylamides. This research offers insights into the polymerization processes of amines and their potential applications in developing novel poly(amido amine)s with varied molecular weights and properties (Wang et al., 2005).

Pharmaceutical Development

In the field of pharmaceuticals, 1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine has been used in the development of various therapeutic agents. A study by Palani et al. (2002) discussed the synthesis and biological evaluation of oximino-piperidino-piperidine amides, which were identified as potential CCR5 receptor antagonists with anti-HIV activity (Palani et al., 2002).

properties

IUPAC Name

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17-10-8-15(9-11-17)16-12-14-6-4-13(2)5-7-14/h4-7,15-16H,3,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYJMIVTEBYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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